N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
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Overview
Description
N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, often using methoxyphenylamine and appropriate coupling agents.
Formation of the Butyl Acetamide Side Chain: The butyl acetamide side chain is typically introduced through acylation reactions, using butylamine and acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The quinazolinone core is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.
Acetamide Derivatives: Compounds like N-phenylacetamide, which share the acetamide functional group and have various applications.
Uniqueness
N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C29H30N4O5 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-butyl-2-[4-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-13-15-21(16-14-20)33-28(36)22-9-5-7-11-24(22)32(29(33)37)19-27(35)31-23-10-6-8-12-25(23)38-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ORXNZKAIDXRBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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